molecular formula C23H16ClN3O5S B12037598 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477733-57-6

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12037598
CAS No.: 477733-57-6
M. Wt: 481.9 g/mol
InChI Key: RATQAPYLSHKCQX-DHRITJCHSA-N
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Description

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a sulfonamide-hydrazone hybrid compound characterized by a benzosulfonamide core linked to a chromen-4-one moiety via a hydrazinecarbothioamide bridge. Its structure integrates pharmacophoric elements known for antimicrobial, anti-inflammatory, and anticancer activities . Key spectral features include IR absorption bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹), consistent with hydrazinecarbothioamide derivatives .

Properties

CAS No.

477733-57-6

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H16ClN3O5S/c24-16-9-11-17(12-10-16)33(30,31)27-20-7-3-1-5-18(20)23(29)26-25-13-15-14-32-21-8-4-2-6-19(21)22(15)28/h1-14,27H,(H,26,29)/b25-13+

InChI Key

RATQAPYLSHKCQX-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing the chromene structure have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .

Antimicrobial Properties

The sulfonamide component of the compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests have shown that this compound can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The presence of the chromene moiety has been linked to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Studies have reported that compounds with similar structures can scavenge free radicals effectively, providing a protective effect against cellular damage .

Development of Novel Materials

The unique chemical structure of 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide opens avenues for its application in material science. Its incorporation into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. This could lead to advancements in fields such as coatings, electronics, and nanotechnology .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that analogs of this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing potency .
  • Antimicrobial Testing : In another investigation, 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The chromenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazino group can form covalent bonds with target proteins, leading to altered cellular functions. The benzenesulfonamide moiety may contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The target compound’s structural analogs differ primarily in substituents on the sulfonamide, hydrazone, or aromatic moieties. These modifications influence physicochemical properties and bioactivity:

Compound Name Key Substituents Molecular Formula Biological Activity (if reported) Reference
Target Compound 4-oxo-4H-chromen-3-yl, 4-chlorobenzenesulfonamide C₂₃H₁₇ClN₄O₅S Not explicitly reported N/A
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide 2-chloroquinolin-3-yl, 4-chlorobenzenesulfonamide C₂₃H₁₆Cl₂N₄O₃S Anticancer (inferred from analogs)
4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide 4-chloro-3-nitrobenzylidene, benzamide C₁₇H₁₂Cl₂N₄O₄ Antimicrobial (predicted)
4-Chloro-N-(4-chloro-3-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide 4-chloro-3-nitrobenzylidene, benzamide C₁₇H₁₂Cl₂N₄O₄ Not reported
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl) N-aryl-methylene benzenesulfonamide derivatives Quinazolinone, substituted benzaldehydes Varies Anti-inflammatory, analgesic

Key Observations :

  • Quinoline vs.
  • Sulfonamide Linkage : All analogs retain the benzenesulfonamide group, critical for binding to carbonic anhydrases or cyclooxygenases .

Example :

  • Compound 11 () was synthesized by reacting a chlorobenzodioxolylmethylthio-sulfonamide with 1-methylimidazole-2-thiol in toluene, yielding a product with a melting point of 177–180°C .
  • The target compound likely follows a similar pathway, substituting chromen-3-carbaldehyde for imidazole derivatives.
Spectral and Physicochemical Comparisons
Property Target Compound (Inferred) Analog (4-Chloro-N-[4-...] from ) Analog (Compound 11 from )
IR C=O Stretch ~1680 cm⁻¹ 1663–1682 cm⁻¹ 1663–1682 cm⁻¹
IR C=S Stretch ~1250 cm⁻¹ 1247–1255 cm⁻¹ 1243–1258 cm⁻¹
Melting Point Not reported Not reported 177–180°C
Solubility Low (hydrophobic chromenone) Moderate (quinoline enhances polarity) Low (chlorobenzodioxole group)

Notes:

  • The absence of C=O IR bands in triazole derivatives (e.g., ) confirms cyclization, a strategy to modulate reactivity.
  • Higher melting points in chlorinated analogs (e.g., ) suggest stronger intermolecular forces (e.g., halogen bonding).

Biological Activity

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromen-3-yl moiety, hydrazino carbonyl groups, and a sulfonamide functional group. Its molecular formula is C23H16ClN3O5SC_{23}H_{16}ClN_3O_5S with a molecular weight of approximately 481.9 g/mol.

PropertyDetails
IUPAC Name4-Chloro-N-[2-{(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
Molecular FormulaC23H16ClN3O5SC_{23}H_{16}ClN_3O_5S
Molecular Weight481.9 g/mol
CAS Number477733-59-8

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell signaling pathways.
  • Oxidative Stress Induction : It can induce oxidative stress, leading to cell death in malignant cells.
  • Antimicrobial Activity : Preliminary studies suggest it has potential antibacterial properties against various strains of bacteria.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The following table summarizes some key findings:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
HL-60 (Leukemia)8.7Inhibition of cell proliferation
A549 (Lung)12.0Oxidative stress induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The following table highlights its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an effective therapeutic agent for breast cancer.
  • Antibacterial Efficacy : A separate investigation assessed the antibacterial activity against Staphylococcus aureus, revealing that the compound exhibited comparable efficacy to standard antibiotics like methicillin.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. Key steps include:

  • Hydrazone Formation : Reacting 4-oxo-4H-chromene-3-carbaldehyde with hydrazine derivatives under reflux in ethanol or propanol (70–80°C, 6–12 hours) to form the hydrazine linkage .
  • Sulfonamide Coupling : Using coupling agents like PTSA (p-toluenesulfonic acid) in toluene or p-dioxane (4–15 hours, 80–100°C) to attach the benzenesulfonamide group .
  • Optimization : Yield improvements (80–94%) are achieved by controlling stoichiometry (1:1.2 molar ratio of aldehyde to hydrazine) and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1640–1667 cm⁻¹, SO₂ at ~1140–1340 cm⁻¹, and NH stretches at ~3194–3361 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.4–8.2 ppm, while hydrazine NH protons resonate at δ 9.5–10.5 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) are observed at δ 165–175 ppm, and sulfonamide carbons (SO₂) at δ 125–135 ppm .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error between calculated and observed values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydrazine linkage under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the electron density of the hydrazine group. The (2E)-configuration stabilizes the planar structure, making the NH group susceptible to nucleophilic attack at acidic pH (e.g., pH < 4) .
  • MD Simulations : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates. Polar solvents accelerate cleavage of the hydrazine bond at elevated temperatures (>50°C) .
  • pKa Prediction : Tools like MarvinSketch estimate the pKa of the NH group (~8.5–9.0), indicating stability in neutral-to-alkaline conditions but degradation in acidic media .

Q. What strategies resolve discrepancies in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate activity measurements .
  • Structural Validation : Cross-check crystallographic data (e.g., CCDC deposition codes from ) to confirm the compound’s conformation in active vs. inactive states .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from multiple studies, accounting for variables like cell line heterogeneity or assay protocols .

Q. How does the compound’s crystal structure influence its interaction with biological targets?

Methodological Answer:

  • X-Ray Crystallography : Resolve the dihedral angle between the chromen-4-one and benzenesulfonamide moieties (typically 45–60°), which affects binding pocket accessibility in enzymes like carbonic anhydrase .
  • Docking Studies (AutoDock Vina) : Simulate interactions with CA-II (PDB ID: 3KS3). The chloro-substituted phenyl group shows hydrophobic contacts with Val135 and His94, while the sulfonamide forms hydrogen bonds with Thr199 .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy, revealing tighter binding (Kd ~10–50 nM) when the hydrazine group adopts an anti-periplanar conformation .

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